molecular formula C16H17N5O5S2 B2748022 methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1396856-27-1

methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2748022
CAS No.: 1396856-27-1
M. Wt: 423.46
InChI Key: VXISBGOJNSFIST-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a triazole ring, and a pyridine ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxylate ester, followed by the introduction of the sulfamoyl group. The triazole and pyridine rings are then constructed through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the need for manual intervention and increasing reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated analog of the original compound. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for use as a pharmaceutical agent or a biochemical probe.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its specific structural features might confer unique biological activities.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The mechanism by which methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target, leading to a therapeutic effect or a change in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: This compound itself serves as a reference point for comparison.

    Thiophene-2-carboxylate derivatives: Compounds with similar thiophene-based structures but different substituents.

    Triazole-containing compounds: Molecules featuring the triazole ring, which might share similar biological activities or chemical reactivity.

    Pyridine derivatives:

Uniqueness

The uniqueness of methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate lies in its combination of structural features. The presence of the thiophene, triazole, and pyridine rings in a single molecule provides a diverse array of functional groups and potential interaction sites, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c1-20-14(11-5-3-4-7-17-11)19-21(16(20)23)9-8-18-28(24,25)12-6-10-27-13(12)15(22)26-2/h3-7,10,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISBGOJNSFIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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